D-Methioninol
Overview
Description
D-Methioninol is an organic compound that is a reduction product of D-methionine. It is a colorless liquid with a pungent odor . This compound has certain application value in the field of medicine, particularly as an antioxidant to inhibit the production of free radicals and help maintain the health of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Methioninol can be synthesized through the reduction of D-methionine. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran (THF), at a specific temperature to ensure the complete reduction of the methionine to methioninol.
Industrial Production Methods
Industrial production of this compound involves large-scale reduction processes using efficient and cost-effective reducing agents. The process is optimized to achieve high yields and purity of the final product. The production setup includes reactors, distillation units, and purification systems to ensure the quality and consistency of this compound .
Chemical Reactions Analysis
Types of Reactions
D-Methioninol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, this compound is a reduction product of D-methionine.
Substitution: It can undergo substitution reactions where the hydroxyl group (-OH) is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and catalysts
Major Products Formed
Oxidation: D-methionine sulfoxide, D-methionine sulfone
Reduction: this compound (from D-methionine)
Substitution: Various substituted methioninol derivatives
Scientific Research Applications
D-Methioninol has a wide range of applications in scientific research, including:
Mechanism of Action
D-Methioninol exerts its effects primarily through its antioxidant properties. It inhibits the production of free radicals, which are harmful molecules that can damage cells and tissues. By neutralizing free radicals, this compound helps maintain cellular health and prevents oxidative stress . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the upregulation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
D-Methionine: An amino acid that serves as a precursor to D-Methioninol.
L-Methionine: The L-isomer of methionine, which is biologically active and used in protein synthesis.
DL-Methionine: A racemic mixture of D- and L-methionine, commonly used in animal feed and nutritional supplements.
Uniqueness of this compound
This compound is unique due to its specific antioxidant properties and its role as a reduction product of D-methionine. Unlike its precursor, this compound has a distinct chemical structure that allows it to effectively neutralize free radicals and protect cells from oxidative damage . Additionally, its applications in medicine and industry highlight its versatility and importance in various fields .
Properties
IUPAC Name |
(2R)-2-amino-4-methylsulfanylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQJGZAEWQQAPN-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87206-44-8 | |
Record name | Methioninol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 87206-44-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of D-Methioninol in synthetic chemistry?
A1: this compound plays a crucial role in efficiently synthesizing (R)-3-Aminothiolane [, ]. This synthesis involves a one-pot tandem hydroxyl activation-intramolecular cyclization of tosyl-protected this compound using methanesulfonyl chloride and pyridine. Subsequently, removing the tosyl group yields (R)-3-Aminothiolane. (R)-3-Aminothiolane and its derivatives are important building blocks in synthesizing biologically active compounds. [, ].
Q2: Has this compound been used in developing any specific drug analogs?
A2: Yes, this compound has been employed in synthesizing Sparsomycin analogs, specifically N-[(E)-β-(6-methyluracil-5-yl) acryloyl]-D-methioninol []. This particular analog, along with others in the study, was tested for antibacterial activity and lytic action on Ehrlich ascites carcinoma cells. Interestingly, this analog, while not the most potent, did show significant antibacterial activity against Streptococcus pyogenes [].
Q3: Where can I find more information about the synthesis and applications of (R)-3-Aminothiolane, a compound derived from this compound?
A3: For a comprehensive understanding of (R)-3-Aminothiolane synthesis using this compound, refer to the research articles titled "An Efficient Synthesis of (R)-3-Aminothiolane" [, ]. These papers detail the synthetic procedure and highlight the importance of (R)-3-Aminothiolane derivatives in creating biologically active compounds.
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